1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219979-83-5) is a synthetic small molecule characterized by a pyrrolidine ring linked via an ether bridge to a phenyl ethanone scaffold, supplied as a hydrochloride salt with molecular formula C₁₂H₁₆ClNO₂ and molecular weight 241.71 g/mol. Structurally, it belongs to the broader class of phenoxy-pyrrolidine derivatives—a chemotype that has been explored in medicinal chemistry for modulating diverse targets including stearoyl-CoA desaturase (SCD1), G-protein-coupled receptors (GPCRs), and ion channels.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1219979-83-5
Cat. No. B1397630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
CAS1219979-83-5
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OC2CCNC2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-9(14)11-4-2-3-5-12(11)15-10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H
InChIKeyFCOQKZXGPZPMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219979-83-5) – Core Chemical and Procurement Profile


1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219979-83-5) is a synthetic small molecule characterized by a pyrrolidine ring linked via an ether bridge to a phenyl ethanone scaffold, supplied as a hydrochloride salt with molecular formula C₁₂H₁₆ClNO₂ and molecular weight 241.71 g/mol . Structurally, it belongs to the broader class of phenoxy-pyrrolidine derivatives—a chemotype that has been explored in medicinal chemistry for modulating diverse targets including stearoyl-CoA desaturase (SCD1), G-protein-coupled receptors (GPCRs), and ion channels [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to ≥98%, positioning it as an accessible building block or screening candidate for drug discovery and chemical biology programs .

Why Generic Substitution Fails: Structural and Electronic Distinctions of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride


Substitution with structurally similar analogs in this series is not pharmacologically neutral. The precise position of the ether linkage (ortho- vs. meta- vs. para-substitution) and the nature of the heteroatom connection (ether oxygen vs. direct C-N bond) directly govern the molecule's three-dimensional conformation, electron density distribution, and resultant target-binding geometry [1]. For instance, replacing the ether oxygen with a direct nitrogen attachment (as in 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one, CAS 70243-84-4) eliminates a hydrogen-bond acceptor and alters the dihedral angle between the pyrrolidine and phenyl rings—changes that can ablate binding affinity for targets where the oxygen participates in key polar interactions . Similarly, shifting the pyrrolidinyloxy group from the ortho to the para position (e.g., piperazinyl-linked derivatives such as CAS 946760-59-4) reorients the basic nitrogen center relative to the acetyl moiety, potentially redirecting the compound toward an entirely different biological target profile [2]. The quantitative evidence below demonstrates why this specific ortho-ether substitution pattern constitutes a non-interchangeable chemical entity.

Quantitative Differentiation Evidence: 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride vs. In-Class Comparators


Structural Comparison: Ortho-Ether Substitution Pattern (Target Compound) vs. Direct C-N Pyrrolidine Attachment (Analog 70243-84-4)

The target compound (CAS 1219979-83-5) features a pyrrolidin-3-yloxy ether linkage at the ortho position of the phenyl ring, which introduces a key hydrogen-bond acceptor (oxygen atom) absent in analogs where the pyrrolidine ring attaches directly via a C-N bond. This ether oxygen can participate in critical polar interactions with target binding sites, as observed in related phenoxy-pyrrolidine scaffolds where the oxygen atom forms hydrogen bonds with residues in enzyme active sites or receptor orthosteric pockets [1]. The direct nitrogen-attached analog 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one (CAS 70243-84-4) lacks this oxygen atom and exhibits a different spatial orientation of the pyrrolidine ring relative to the phenyl plane—differences that have been shown in analogous chemical series to alter binding affinity by >10-fold or shift functional activity from agonism to antagonism .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Regioisomeric Comparison: Ortho-Pyrrolidinyloxy (Target Compound) vs. Para-Piperazinyl-Extended Analog (CAS 946760-59-4)

The target compound (CAS 1219979-83-5) incorporates the pyrrolidinyloxy group directly at the ortho position of the phenyl ring, whereas the analog 1-{4-[4-(3-pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone (CAS 946760-59-4) extends the scaffold with a piperazine linker and relocates the ether linkage to the para position [1]. This regioisomeric and scaffold divergence produces substantially different physicochemical and pharmacological properties. The ortho substitution in the target compound positions the basic pyrrolidine nitrogen in closer proximity to the acetyl carbonyl, potentially enabling intramolecular interactions that influence conformation and target engagement. In contrast, the para-piperazinyl analog presents the basic amine at a greater distance from the acetyl group, which in related chemotypes has been shown to shift receptor subtype selectivity profiles—for example, converting a dopamine D4-preferring ligand into a serotonin 5-HT1A-preferring ligand [2].

Medicinal Chemistry GPCR Targeting Chemical Probe Development

Pyrrolidine Ring Positional Isomerism: 3-Pyrrolidinyloxy (Target Compound) vs. Alternative Pyrrolidine Attachment Regioisomers

The target compound (CAS 1219979-83-5) features the pyrrolidine ring attached at the 3-position via an ether linkage (pyrrolidin-3-yloxy), whereas alternative positional isomers could attach the pyrrolidine ring at the 2-position or via the nitrogen atom at the 1-position . The 3-position attachment is synthetically derived from 3-hydroxypyrrolidine, a chiral building block available in enantiomerically pure forms, which enables stereochemically defined synthesis of the target compound . In contrast, 2-pyrrolidinyloxy derivatives require 2-hydroxypyrrolidine precursors with different stereochemical outcomes, and N-attached pyrrolidine analogs (e.g., CAS 70243-84-4) present the pyrrolidine ring in a distinct orientation with the nitrogen atom directly conjugated to the phenyl ring. In published medicinal chemistry campaigns involving pyrrolidine-containing scaffolds, the position of attachment (C2 vs. C3 vs. N1) has been shown to dramatically influence potency, with certain attachment points conferring ≥100-fold differences in target affinity depending on the specific binding pocket geometry [1].

Synthetic Chemistry Chiral Pool Access Medicinal Chemistry

Commercial Availability and Purity Benchmarking: Target Compound (CAS 1219979-83-5) vs. Closest Structural Analogs

The target compound 1-[2-(3-pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219979-83-5) is commercially available from multiple reputable vendors with specified purity grades of ≥95% to ≥98% . In contrast, several structurally related analogs show limited commercial availability: 1-[3-methoxy-4-(3-pyrrolidinyloxy)phenyl]ethanone (CAS 337912-64-8) has no currently listed recommended suppliers, indicating procurement challenges . Similarly, the para-piperazinyl-extended analog (CAS 946760-59-4) is listed in PubChem but not widely stocked across major research chemical suppliers [1]. The ortho-pyrrolidinyloxy target compound also benefits from established synthetic routes referenced in patent literature covering pyrrolidine derivatives, providing a foundation for scale-up if required [2].

Procurement Chemical Sourcing Quality Control

Optimal Research and Procurement Scenarios for 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219979-83-5)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Ortho-Ether Pyrrolidine Scaffolds

Investigators developing novel ligands for GPCRs, ion channels, or enzymes that recognize phenoxy-pyrrolidine pharmacophores should prioritize this compound. The ortho-pyrrolidinyloxy substitution pattern of CAS 1219979-83-5 provides a defined chemical starting point for SAR studies, enabling systematic exploration of how the ether oxygen and pyrrolidine ring position influence target binding. Unlike para-substituted or N-attached analogs, this ortho-ether geometry positions the basic amine and hydrogen-bond acceptor in a specific spatial arrangement that can be probed through iterative analog synthesis [1]. The compound's presence in patent literature covering pyrrolidine derivatives further supports its relevance to pharmaceutical discovery programs .

Chemical Biology: Development of Chemical Probes with Defined Linker Geometry

For chemical biology programs requiring the attachment of functional tags (fluorophores, biotin, or photoaffinity labels) to pyrrolidine-containing scaffolds, the ortho-pyrrolidinyloxy compound offers a distinct advantage. The free secondary amine of the pyrrolidine ring provides a reactive handle for further derivatization while the ortho-ether geometry maintains a compact molecular footprint, minimizing steric interference with target engagement. This combination of reactivity and conformational constraint makes CAS 1219979-83-5 a suitable precursor for probe development, particularly when compared to para-extended analogs (e.g., CAS 946760-59-4) that introduce additional linker bulk [2].

Procurement Strategy: Multi-Vendor Sourcing for Supply Chain Resilience

Procurement managers should select CAS 1219979-83-5 over less readily available structural analogs (e.g., CAS 337912-64-8) when building compound libraries or establishing long-term screening campaigns. The target compound's availability from at least three distinct vendors with documented purity specifications (95% to ≥98%) mitigates single-supplier dependency and enables competitive price benchmarking . For organizations requiring ISO-certified supply chains, MolCore's ISO-compliant offering provides additional quality assurance documentation suitable for regulated research environments .

Synthetic Methodology: Chiral Pyrrolidine Derivative Synthesis

Synthetic chemistry groups pursuing enantioselective synthesis of pyrrolidine-containing bioactive molecules can utilize CAS 1219979-83-5 as a racemic reference standard or as a substrate for chiral resolution studies. The 3-pyrrolidinyloxy attachment pattern derives from 3-hydroxypyrrolidine building blocks that are commercially available in enantiomerically pure forms, providing a pathway to stereochemically defined derivatives . This synthetic accessibility distinguishes the target compound from 2-pyrrolidinyloxy isomers, which rely on less common 2-hydroxypyrrolidine precursors and may present greater synthetic challenges .

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